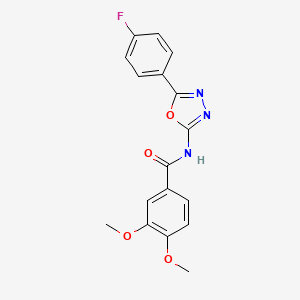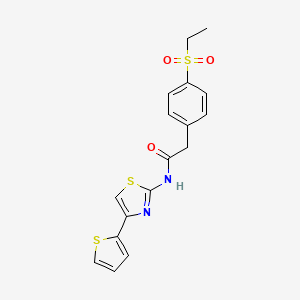
2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For example, Liepa et al. synthesized a related compound via the treatment of 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol in methane sulfonic acid .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a thiazole ring, and an ethylsulfonyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom , and thiazole is a similar heterocyclic compound containing both sulfur and nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, compounds with similar structures, such as N-cyanoacetamides, are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures related to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, has been explored for their potential as glutaminase inhibitors. These analogs, by inhibiting kidney-type glutaminase, have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
Research into the antimicrobial efficacy of novel heterocyclic compounds incorporating sulfamoyl moieties, which could include the core structure of interest, indicates promising results against both bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents (Darwish et al., 2014).
Optoelectronic Properties
The study of thiazole-based polythiophenes, which could relate to the synthesis of derivatives of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, has revealed significant optoelectronic properties. These findings suggest applications in the development of conducting polymers with potential use in electronic devices (Camurlu & Guven, 2015).
Anticonvulsant Agents
Compounds containing a sulfonamide thiazole moiety, synthesized through reactions involving N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide, have been evaluated for their anticonvulsant activity. This research has identified several compounds that showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Antioxidant Activity
The synthesis and evaluation of amidomethane sulfonyl-linked bis heterocycles, potentially related to the chemical structure , have demonstrated excellent antioxidant activity. This suggests their potential application in developing new antioxidant agents (Talapuru et al., 2014).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-2-25(21,22)13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-24-17)15-4-3-9-23-15/h3-9,11H,2,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZWWPVLVWPXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

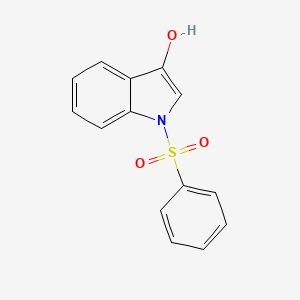

![2-[(3,5-Dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2798730.png)
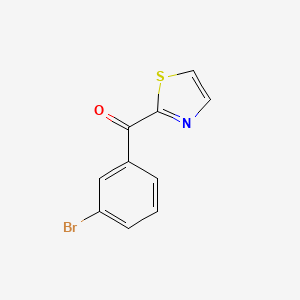

![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

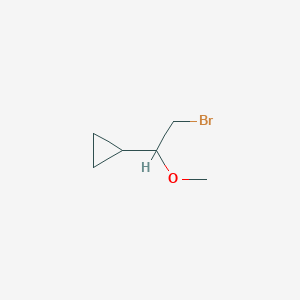

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2798742.png)

![N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2798746.png)

